3-O-Allyl-1,2-o-isopropylidene-alpha-d-galactofuranose
Overview
Description
3-O-Allyl-1,2-o-isopropylidene-alpha-d-galactofuranose: is a chemical compound with the molecular formula C12H20O6 and a molecular weight of 260.29 g/mol It is a derivative of galactofuranose, a five-membered ring form of the sugar galactose
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of allyl bromide in the presence of a base such as sodium hydride to introduce the allyl group . The isopropylidene group is often introduced using acetone and an acid catalyst like p-toluenesulfonic acid .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-O-Allyl-1,2-o-isopropylidene-alpha-d-galactofuranose can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed from oxidation of the allyl group.
Saturated derivatives: Formed from reduction of the allyl group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-O-Allyl-1,2-o-isopropylidene-alpha-d-galactofuranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-O-Allyl-1,2-o-isopropylidene-alpha-d-galactofuranose is primarily related to its ability to interact with biological molecules through its carbohydrate moiety. The compound can bind to specific proteins or enzymes that recognize galactofuranose, thereby modulating their activity. The allyl and isopropylidene groups can also influence the compound’s solubility and reactivity, affecting its interactions with other molecules .
Comparison with Similar Compounds
- 3-O-Allyl-1,2-o-isopropylidene-alpha-d-glucofuranose
- 3-O-Allyl-1,2-o-isopropylidene-alpha-d-mannofuranose
- 3-O-Allyl-1,2-o-isopropylidene-alpha-d-arabinofuranose
Comparison: 3-O-Allyl-1,2-o-isopropylidene-alpha-d-galactofuranose is unique due to its specific configuration and the presence of both allyl and isopropylidene groups. This combination provides distinct chemical properties and reactivity compared to its analogs. For instance, the galactofuranose derivative may exhibit different binding affinities and reactivity profiles in biological systems compared to the glucofuranose or mannofuranose derivatives .
Properties
IUPAC Name |
(1R)-1-[(3aR,5S,6S,6aR)-2,2-dimethyl-6-prop-2-enoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-4-5-15-9-8(7(14)6-13)16-11-10(9)17-12(2,3)18-11/h4,7-11,13-14H,1,5-6H2,2-3H3/t7-,8+,9+,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKNTOTGMSBHC-ZKKRXERASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@@H](O[C@@H]2O1)[C@@H](CO)O)OCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165287 | |
Record name | α-D-Galactofuranose, 1,2-O-(1-methylethylidene)-3-O-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-05-6 | |
Record name | α-D-Galactofuranose, 1,2-O-(1-methylethylidene)-3-O-2-propen-1-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Galactofuranose, 1,2-O-(1-methylethylidene)-3-O-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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